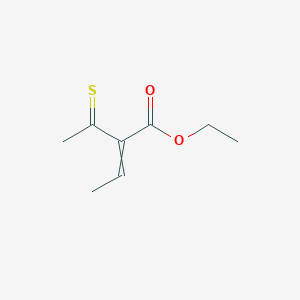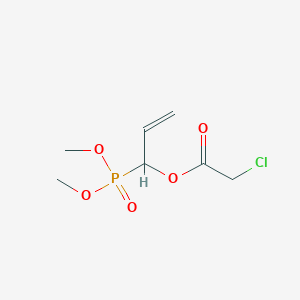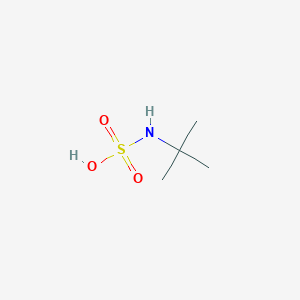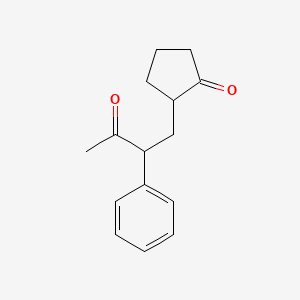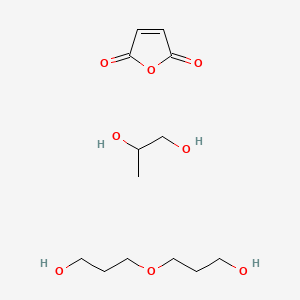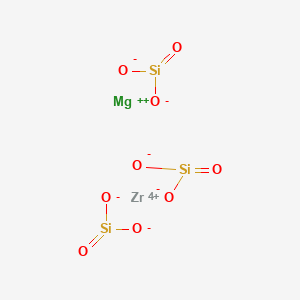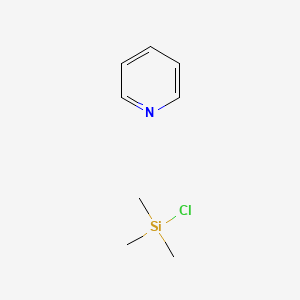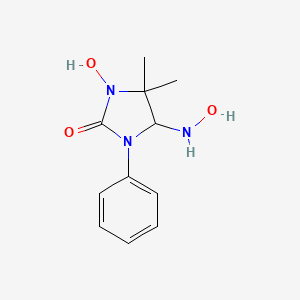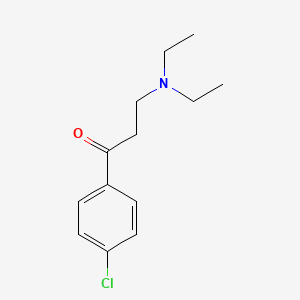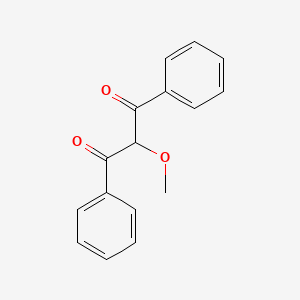![molecular formula C17H18O2S B14645599 (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 54997-33-0](/img/structure/B14645599.png)
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is a chemical compound with the molecular formula C17H18O2S It is known for its unique structure, which includes a sulfanyl group attached to a phenyl ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid typically involves the reaction of 4-(propan-2-yl)phenyl sulfide with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Applications De Recherche Scientifique
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mécanisme D'action
The mechanism of action of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfanyl group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-{[4-(Methyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Ethyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Chlorophenyl)sulfanyl]phenyl}acetic acid
Uniqueness
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
54997-33-0 |
|---|---|
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-7-9-15(10-8-13)20-16-6-4-3-5-14(16)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
AOOJDOLHBGLUJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


